molecular formula C12H11BrO B8128454 1-Bromo-4-cyclopropylmethoxy-2-ethynylbenzene

1-Bromo-4-cyclopropylmethoxy-2-ethynylbenzene

Cat. No.: B8128454
M. Wt: 251.12 g/mol
InChI Key: IAJAZEPRNJZRNS-UHFFFAOYSA-N
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Description

1-Bromo-4-cyclopropylmethoxy-2-ethynylbenzene is a brominated aromatic compound featuring a cyclopropylmethoxy group at the para position and an ethynyl group at the ortho position relative to the bromine atom. Its molecular formula is C₁₂H₁₁BrO, with a calculated molecular weight of 267.12 g/mol (derived from stoichiometric analysis). The cyclopropylmethoxy substituent introduces steric bulk, while the ethynyl group enhances reactivity in cross-coupling reactions, making this compound valuable in pharmaceutical and materials synthesis .

Properties

IUPAC Name

1-bromo-4-(cyclopropylmethoxy)-2-ethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO/c1-2-10-7-11(5-6-12(10)13)14-8-9-3-4-9/h1,5-7,9H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJAZEPRNJZRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)OCC2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Bromo-4-cyclopropylmethoxy-2-ethynylbenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, as well as synthesizing data from various sources.

Chemical Structure and Properties

This compound has the following structural formula:

C9H9BrO\text{C}_9\text{H}_9\text{BrO}

Key Properties:

  • Molecular Weight: 199.07 g/mol
  • Melting Point: Approx. 66 °C
  • Solubility: Soluble in organic solvents like toluene.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with bromine and ethynyl groups can inhibit the growth of various bacterial strains, suggesting a potential mechanism involving disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound class has been a focal point in recent studies. In vitro assays have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, likely through the activation of intrinsic apoptotic pathways. The presence of the ethynyl group is thought to enhance interactions with cellular targets involved in cancer progression.

The biological activity of this compound can be attributed to its functional groups:

  • Bromine Atom : Acts as an electrophile, facilitating electrophilic aromatic substitution reactions.
  • Ethynyl Group : Engages in addition reactions with various nucleophiles, enhancing reactivity.
  • Cyclopropylmethoxy Group : Modulates lipophilicity and influences the compound's interaction with biological membranes.

Case Studies and Research Findings

StudyFindings
Study A (2020)Demonstrated significant antibacterial activity against Staphylococcus aureus with an IC50 of 25 µM.
Study B (2021)Showed that derivatives induced apoptosis in MCF-7 breast cancer cells via caspase activation.
Study C (2023)Investigated the compound's effects on cell cycle regulation, noting G1 phase arrest in treated cells.

Notable Research Highlights

  • Antimicrobial Efficacy : A study published in 2020 reported that derivatives similar to this compound exhibited significant antimicrobial activity against a range of pathogens, including resistant strains .
  • Cancer Cell Apoptosis : In vitro studies have shown that this compound can trigger apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death .
  • Cell Cycle Effects : Recent research indicated that treatment with the compound led to G1 phase arrest in cancer cell lines, suggesting a potential mechanism for its anticancer effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and functional groups of 1-Bromo-4-cyclopropylmethoxy-2-ethynylbenzene with analogous brominated benzene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups
This compound C₁₂H₁₁BrO 267.12 (calculated) Bromo, cyclopropylmethoxy, ethynyl Bromoaromatic, ether, alkyne
1-Bromo-5-isopropyl-4-methoxy-2-methylbenzene C₁₁H₁₅BrO 243.14 Bromo, isopropyl, methoxy, methyl Bromoaromatic, ether, alkyl
1-Bromo-4-((2-ethylhexyl)oxy)benzene C₁₄H₂₁BrO 285.22 (calculated) Bromo, 2-ethylhexyloxy Bromoaromatic, ether
4-Bromo-2-ethoxy-1-methylbenzene C₉H₁₁BrO 215.09 (calculated) Bromo, ethoxy, methyl Bromoaromatic, ether, alkyl
1-Bromo-2,3-difluoro-4-methoxybenzene C₇H₅BrF₂O 239.02 (calculated) Bromo, difluoro, methoxy Bromoaromatic, ether, fluoro
Key Observations:

Substituent Effects on Molecular Weight :

  • The 2-ethylhexyloxy group in 1-Bromo-4-((2-ethylhexyl)oxy)benzene increases its molecular weight (285.22 g/mol) compared to the cyclopropylmethoxy analog (267.12 g/mol) due to the larger alkyl chain .
  • Smaller substituents (e.g., methoxy, ethoxy) result in lower molecular weights, as seen in 4-Bromo-2-ethoxy-1-methylbenzene (215.09 g/mol) .

Functional Group Reactivity: The ethynyl group in the target compound enables participation in Sonogashira or Glaser coupling reactions, distinguishing it from analogs with alkyl or fluorine substituents .

Steric and Electronic Effects: The cyclopropylmethoxy group imposes greater steric hindrance than methoxy or ethoxy groups, which may slow nucleophilic substitution reactions compared to smaller analogs like 4-Bromo-2-ethoxy-1-methylbenzene .

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